

Application Notes and Protocols: Utilizing 1,2-Diiodoethene for Cross-Coupling Reactions

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Compound of Interest

Compound Name: 1,2-Diiodoethene

Cat. No.: B11823565

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Introduction

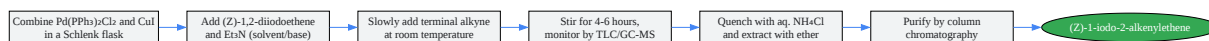
1,2-Diiodoethene is a highly versatile C2 building block in organic synthesis, available as both (E) and (Z) isomers.[1] Its utility lies in the two carbon-iodine bonds that can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, Stille, and Heck.[1] This allows for the stereoselective and sequential introduction of different substituents, providing a powerful strategy for constructing complex functionalized alkenes.[1][2] The ability to control the reaction at each C-I bond is crucial for synthesizing unsymmetrical disubstituted alkenes, which are valuable intermediates in the development of pharmaceuticals and advanced materials.[1][2]

These notes provide detailed protocols for key cross-coupling reactions using **1,2-diiodoethene**, focusing on stereoselective mono-functionalization and sequential reactions.

Protocol 1: Stereoselective Sonogashira Mono-Coupling of (Z)-1,2-Diiodoethene

The Sonogashira coupling is a fundamental reaction for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][4] This protocol details the mono-coupling of a terminal alkyne to (Z)-**1,2-diiodoethene** to produce (Z)-1-iodo-2-alkenylethenes, which are key precursors for conjugated enynes.[1] The reaction proceeds with high retention of the double bond stereochemistry.[1]

Experimental Workflow



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Caption: General workflow for the Sonogashira mono-coupling of **1,2-diiodoethene**.

Detailed Experimental Protocol

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).^[1]
- **Reagent Addition:** Add anhydrous, degassed triethylamine as the solvent and stir to dissolve the catalysts. Add **(Z)-1,2-diiodoethene** (1.0 eq) to the solution.^[1]
- **Alkyne Addition:** Slowly add the terminal alkyne (1.1 eq) dropwise to the reaction mixture at room temperature.^[1]
- **Reaction Monitoring:** Stir the mixture at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).^[1]
- **Workup:** Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).^[1]
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired (Z)-enyne product.^[1]

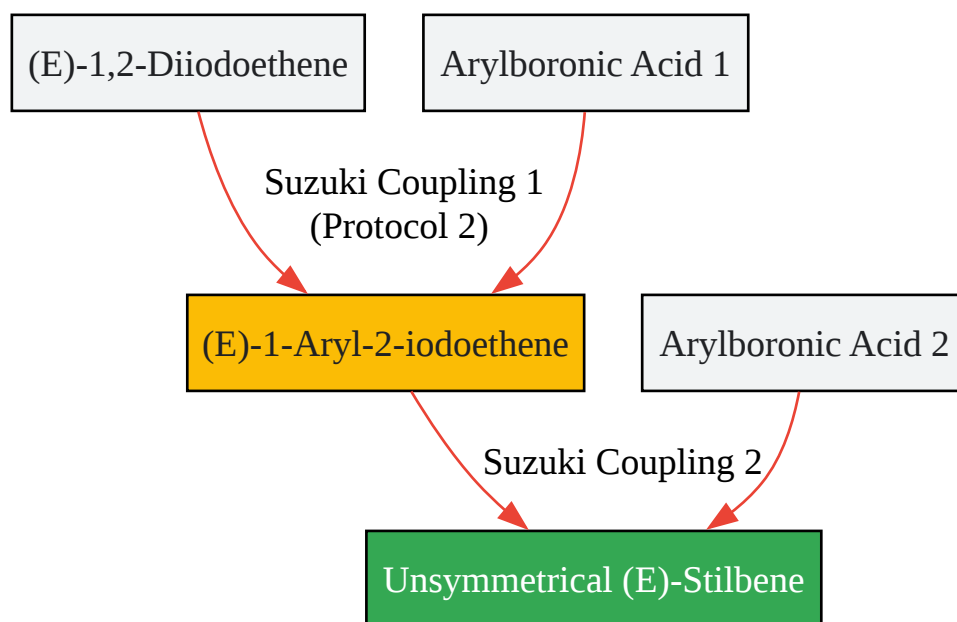
Data Presentation: Representative Yields for Sonogashira Mono-Coupling

Entry	Terminal Alkyne	Product	Yield (%)
1	Phenylacetylene	(Z)-1-iodo-2-phenylethynylethene	85[1]
2	1-Hexyne	(Z)-1-iodo-2-hex-1-ynylethene	82[1]
3	Trimethylsilylacetylene	(Z)-1-iodo-2-(trimethylsilyl)ethynylethene	89[1]

Protocol 2: Stereoselective Suzuki Mono-Coupling of (E)-1,2-Diiodoethene

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between organoboron compounds and organic halides.[5] This protocol describes the mono-arylation of (E)-1,2-diiodoethene, a key step in the synthesis of stilbene derivatives, which are important motifs in pharmaceutical compounds.[1][2] To achieve selective mono-substitution, an excess of 1,2-diiodoethene relative to the boronic acid is often used.[6][7]

Logical Relationship: Synthesis of Unsymmetrical Stilbenes



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Caption: Stepwise synthesis of an unsymmetrical stilbene derivative.

Detailed Experimental Protocol

- **Reaction Setup:** In a round-bottom or Schlenk flask, combine (E)-**1,2-diiodoethene** (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (K_2CO_3 , 3.0 eq).[1] For improved mono-selectivity, consider using an excess of (E)-**1,2-diiodoethene** (e.g., 2.0 eq) relative to the boronic acid.[6]
- **Catalyst Addition:** Add the palladium catalyst, such as $Pd(PPh_3)_4$ (0.05 eq), to the flask.[1]
- **Solvent Addition:** Add a degassed mixture of toluene and water (e.g., 4:1 v/v).[1]
- **Reaction Conditions:** Heat the mixture to 80-90 °C under an inert atmosphere with vigorous stirring for 8-12 hours. Monitor the reaction by TLC.[1]
- **Workup:** After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer with water and then brine. Dry the organic phase over anhydrous Na_2SO_4 . [1]
- **Purification:** Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to isolate the (E)-1-iodo-2-arylethene.[1]

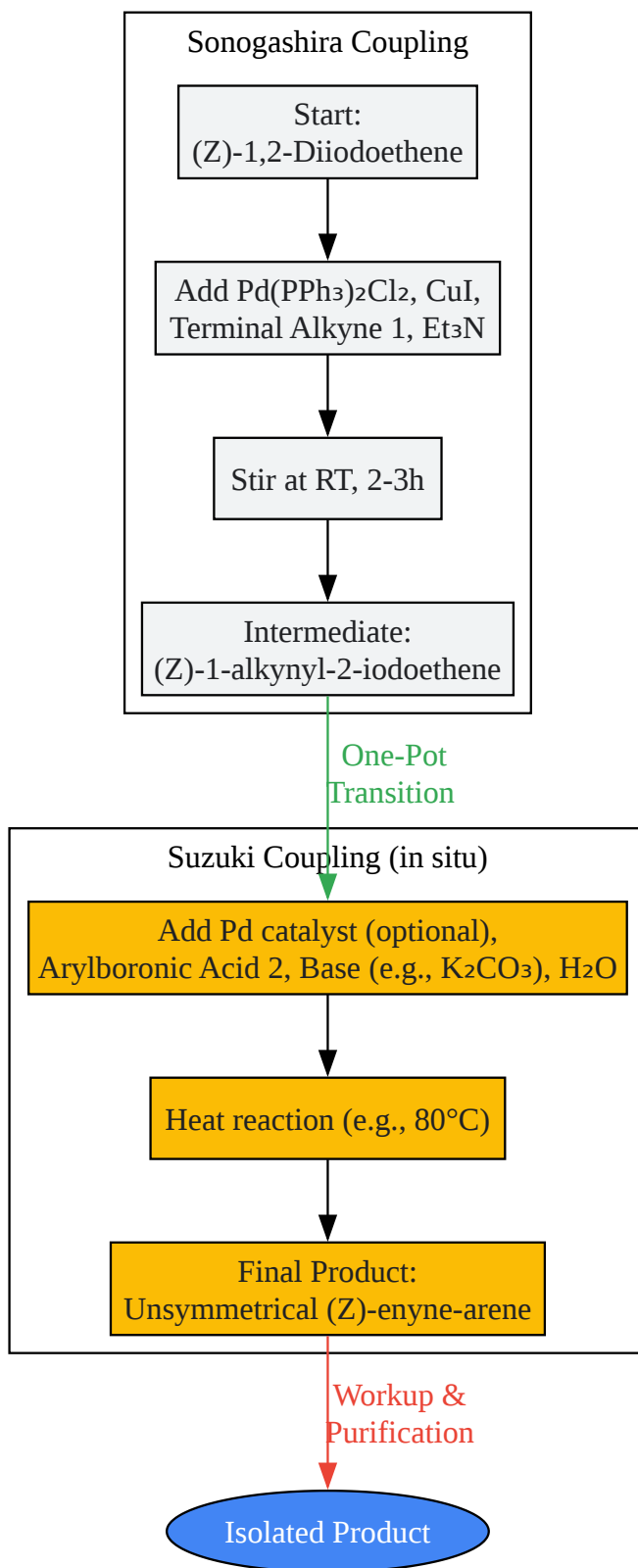
Data Presentation: Representative Yields for Suzuki Mono-Coupling

Entry	Boronic Acid	Product	Yield (%)
1	Phenylboronic acid	(E)-1-Iodo-2-phenylethene	88[1]
2	4-Methylphenylboronic acid	(E)-1-Iodo-2-(p-tolyl)ethene	91[1]
3	3-Fluorophenylboronic acid	(E)-1-(3-Fluorophenyl)-2-iodoethene	85[1]

Protocol 3: Sequential One-Pot Sonogashira/Suzuki Coupling for Unsymmetrical Di-substitution

A significant advantage of using **1,2-diiodoethene** is the ability to perform sequential, one-pot reactions to build complex, unsymmetrical alkenes.^[1] This protocol first installs an alkyne group via Sonogashira coupling, followed by the introduction of an aryl group via Suzuki coupling without isolating the intermediate.

Experimental Workflow for Sequential Coupling



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